![molecular formula C16H28N4OS B14595826 2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one CAS No. 61631-40-1](/img/structure/B14595826.png)
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is a chemical compound characterized by its unique structure, which includes a cyclopentanone ring substituted with a decyl chain and a tetrazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one typically involves the reaction of a cyclopentanone derivative with a tetrazole-containing reagent. One common method includes the use of 2-decylcyclopentanone as the starting material, which undergoes a nucleophilic substitution reaction with a tetrazole thiol. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The tetrazole group is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity. The decyl chain and cyclopentanone ring contribute to the compound’s lipophilicity and overall molecular stability, affecting its distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2H-Tetrazol-5-yl)ethan-1-amine hydrochloride: This compound shares the tetrazole group but differs in its overall structure and properties.
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester: Another tetrazole-containing compound with distinct structural features and applications.
Uniqueness
2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is unique due to its combination of a cyclopentanone ring, a decyl chain, and a tetrazole group. This specific arrangement imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61631-40-1 |
|---|---|
Formule moléculaire |
C16H28N4OS |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-decyl-5-(2H-tetrazol-5-ylsulfanyl)cyclopentan-1-one |
InChI |
InChI=1S/C16H28N4OS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15(13)21)22-16-17-19-20-18-16/h13-14H,2-12H2,1H3,(H,17,18,19,20) |
Clé InChI |
LXRWIWSXVOGVQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CCC(C1=O)SC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


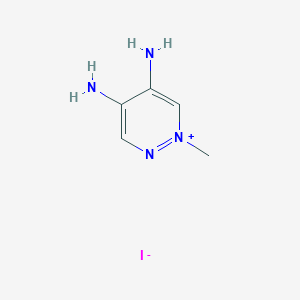
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)
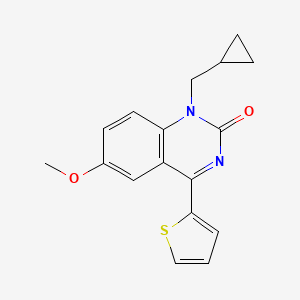
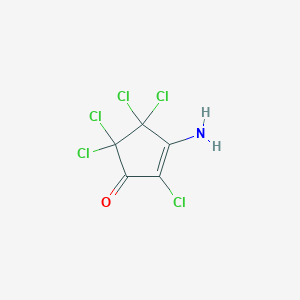

![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)
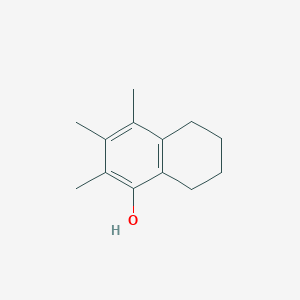


![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)
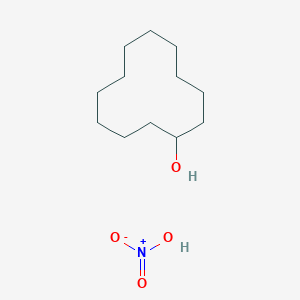
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
